molecular formula C7H4BrFO B045324 2-Bromo-5-fluorobenzaldehyde CAS No. 94569-84-3

2-Bromo-5-fluorobenzaldehyde

Cat. No. B045324
CAS RN: 94569-84-3
M. Wt: 203.01 g/mol
InChI Key: CJUCIKJLMFVWIS-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles, which is used in material science as molecular receptors, building block in crystal engineering, as steroid conjugates for molecular imprinting, dyes and biosensors of alpha hydroxyl carboxylic acids .


Synthesis Analysis

2-Bromo-5-fluorobenzaldehyde can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . It may be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl or vinyl substituents at the 1-position .


Molecular Structure Analysis

In the title compound, C7H4BrFO, the benzaldehyde O atom is found to be trans to the 2-bromo substituent . In the crystal, short Br⋯F inter-actions between the bromine and fluorine substituents are observed .


Chemical Reactions Analysis

2-Bromo-5-fluorobenzaldehyde is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . It is also used in the synthesis of 5-arylindazolo [3,2-b]quinazolin-7 (5H)-one by reacting with 2-amino-N’-arylbenzohydrazide in the presence of Copper (I) bromide by the Ullmann-type reaction .


Physical And Chemical Properties Analysis

2-Bromo-5-fluorobenzaldehyde has a molecular weight of 203.01 g/mol . It has a density of 1.71 g/mL at 25 °C (lit.) . The boiling point is 225.8±20.0 °C at 760 mmHg . It has a refractive index of n20/D 1.57 (lit.) .

Scientific Research Applications

Synthesis and Antimicrobial Screening

2-Bromo-5-fluorobenzaldehyde is used in the synthesis of various compounds with potential antimicrobial activities. For example, when treated with substituted hydroxyacetophenones, it yields chalcones, which upon further processing can lead to compounds like 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one. These compounds have been tested and show promise in antimicrobial applications (Jagadhani, Kundalikar, & Karale, 2014) (Jagadhani, Kundlikar, & Karale, 2015).

Chemical Synthesis

In chemical synthesis, 2-Bromo-5-fluorobenzaldehyde plays a crucial role as an intermediate in various synthetic pathways. It is involved in the synthesis of compounds like Methyl 4-Bromo-2-methoxybenzoate, a process that includes steps like bromination, hydrolysis, cyanidation, methoxylation, and esterification (Chen Bing-he, 2008).

Spectroscopy and Structural Analysis

2-Bromo-5-fluorobenzaldehyde is also a subject of study in spectroscopy and structural analysis. Research has been conducted to understand its molecular structure and spectral characteristics, using techniques like FT-IR, FT-Raman, and ab initio/DFT calculations (Hiremath & Sundius, 2009).

Application in Organic Chemistry

This compound is also significant in the field of organic chemistry. It has been used in the synthesis of various organic compounds, demonstrating its versatility as a reactant. For instance, it has been involved in the highly stereoselective synthesis of 2-aminobenzylidene derivatives (Xu et al., 2014).

Metal Complexation Studies

Research has also been conducted on the complexation of 2-Bromo-5-fluorobenzaldehyde with different metals. This includes the synthesis of mononuclear complexes with metals like Cu(II), Zn(II), and Hg(II), which were characterized for their antimicrobial activities (Kumar & Santhi, 2013).

Safety And Hazards

2-Bromo-5-fluorobenzaldehyde is air sensitive . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

2-bromo-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUCIKJLMFVWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378371
Record name 2-Bromo-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorobenzaldehyde

CAS RN

94569-84-3
Record name 2-Bromo-5-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94569-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of (2-bromo-5-fluoro-phenyl)methanol (0.852 g, 4.156 mmol) in DCM (15 ml) was added MnO2 (4.254 g, 85%, 41.56 mmol). The mixture was stirred at room temperature for two days, and then filtered and washed with DCM. The filtrate was concentrated to afford 777 mg 2-bromo-5-fluoro-benzaldehyde (92% yield). The newly made aldehyde (0.777 g, 3.828 mmol) was then dissolved in anhydrous THF (10 ml) and cooled to 0° C. Trifluoromethyl trimethylsilane (1.13 ml, 7.656 mmol) was added, and followed by tetrabutyl ammonium fluoride (0.020 g, 0.076 mmol). The temperature was then allowed to warm to room temperature. The mixture was stirred for 5 h at room temperature, then diluted with ethyl acetate, washed with water, brine and dried by MgSO4. The solvent was removed under reduced pressure to give 2-bromo-5-fluoro-phenyl)2,2,2-trifluoro-ethanol, 1.1 g (90% purity) as a crude product, which was used for the next step without further purification.
Quantity
0.852 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4.254 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-fluorobenzaldehyde
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Citations

For This Compound
120
Citations
RE Tureski, JM Tanski - Acta Crystallographica Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C7H4BrFO, the benzaldehyde O atom is found to be trans to the 2-bromo substituent. In the crystal, short Br⋯F interactions between the bromine and fluorine …
Number of citations: 2 scripts.iucr.org
CS Hiremath, T Sundius - Spectrochimica Acta Part A: Molecular and …, 2009 - Elsevier
… of our study on the benzaldehyde derivatives [19], [20], we have undertaken a systematic structural and vibrational spectroscopic investigation of 2-bromo-5-fluorobenzaldehyde (…
Number of citations: 37 www.sciencedirect.com
B Shen, D Semin, J Fang, G Guo - Journal of Chromatography A, 2016 - Elsevier
… HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), 2-bromo-5-fluorobenzaldehyde, 5-bromo-2-fluorobenzaldehyde and 4-bromo-2-fluorobenzaldehyde were purchased …
Number of citations: 2 www.sciencedirect.com
M Tursun, CSC Kumar, M Bilge, L Rhyman… - … Acta Part A: Molecular …, 2015 - Elsevier
… , ab-initio/DFT electronic structure calculations aided by RHF/6-311G (d), B3LYP/6-311G(d) and B3PW91/6-311G(d), normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde and …
Number of citations: 9 www.sciencedirect.com
D Fernández, C Parlak, M Bilge, MF Kaya… - Physical Sciences …, 2017 - degruyter.com
… Sundius [14] carried out a theoretical study with the RHF/6-311G(d), B3LYP/6-311G(d) and B3PW91/6-311G(d) methods to investigate the conformers of 2-bromo-5-fluorobenzaldehyde…
Number of citations: 3 www.degruyter.com
HK Fun, SR Jebas, M Babu, PS Patil… - … Section E: Structure …, 2008 - scripts.iucr.org
… A mixture of 2-bromo-5-fluorobenzaldehyde (0.01 mol, 2.0301 g), ethyl acetoacetate [0.015 mol, 2 g (2 ml)], phenylthiourea (0.01 mol, 1.5215 g) and concentrated H 2 SO 4 (2 drops) in …
Number of citations: 1 scripts.iucr.org
C Parlak, P Ramasami - SN Applied Sciences, 2020 - Springer
Infrared (IR) spectroscopy is one of the most common spectroscopic techniques and serves as an effective tool for characterizing compound and solvent interactions. In this research, …
Number of citations: 13 link.springer.com
ZZ Di Li, S Zhao, Y Wang, H Zhang - Dalton Transactions, 2011 - scholar.archive.org
… manner described for L1Br2, compound L2Br2 was provided as green crystals (20% yield) using 2-bromo-5-fluorobenzaldehyde as the initial material. Ms m/z: 487.8 [M]+ (calcd: 487.8). …
Number of citations: 2 scholar.archive.org
ID Madura, A Adamczyk-Woźniak… - … Section E: Structure …, 2011 - scripts.iucr.org
… 2-Bromo-5-fluorobenzaldehyde was purchased from Sigma-Aldrich and used as received. 2-Bromo-5-fluorobenzaldehyde (5.00 g, 0.025 mol) and 2.69 g (0.025 mol) of …
Number of citations: 21 scripts.iucr.org
A Garai, S Kumar, W Sinha, CS Purohit, R Das, S Kar - RSC Advances, 2015 - pubs.rsc.org
… In a 100 ml two-necked round-bottomed flask, 2 g of 2-bromo-5-fluorobenzaldehyde (9.85 mmol) was dissolved in 13.7 ml of freshly distilled pyrrole (197 mmol) and stirred for 20 min at …
Number of citations: 13 pubs.rsc.org

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